tert-butyl 4-[(5-bromothiophen-2-yl)sulfonyl]piperazine-1-carboxylate
Description
Structure and Key Features tert-Butyl 4-[(5-bromothiophen-2-yl)sulfonyl]piperazine-1-carboxylate (CAS: 1704069-30-6) is a piperazine derivative characterized by a tert-butyl carbamate group, a sulfonyl linker, and a 5-bromo-substituted thiophene ring. The molecular formula is C₁₄H₂₀BrN₂O₄S₂, with a molecular weight of 449.36 g/mol.
Synthesis and Applications
The compound is synthesized via sulfonylation of tert-butyl piperazine-1-carboxylate with 5-bromothiophene-2-sulfonyl chloride. It serves as a key intermediate in drug discovery, particularly for kinase inhibitors and proteolysis-targeting chimeras (PROTACs), due to its modular reactivity .
Properties
IUPAC Name |
tert-butyl 4-(5-bromothiophen-2-yl)sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O4S2/c1-13(2,3)20-12(17)15-6-8-16(9-7-15)22(18,19)11-5-4-10(14)21-11/h4-5H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKPSXLQCNEMRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(5-bromothiophen-2-yl)sulfonyl]piperazine-1-carboxylate typically involves the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the tert-butyl group: The tert-butyl group is introduced by reacting the piperazine ring with tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the bromothiophene moiety: The bromothiophene moiety is introduced through a nucleophilic substitution reaction between the piperazine derivative and 5-bromothiophene-2-sulfonyl chloride.
Final product formation: The final product, this compound, is obtained after purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Deprotection of the Tert-Butyl Carbamate Group
The tert-butoxycarbonyl (Boc) group serves as a transient protecting group for the piperazine nitrogen. Acidic hydrolysis under anhydrous conditions is the most common deprotection method:
The Boc group exhibits stability under basic and nucleophilic conditions but undergoes rapid cleavage in the presence of Brønsted or Lewis acids like TFA or BF₃·OEt₂ .
Substitution at the Bromine Atom
The C-Br bond in the 5-bromothiophene moiety undergoes nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling:
Suzuki-Miyaura Cross-Coupling
The reaction proceeds efficiently with boronic acids/esters, yielding biaryl or heteroaryl products. Electron-deficient arylboronic reagents exhibit enhanced reactivity.
Buchwald-Hartwig Amination
| Conditions | Amine | Product | Yield | Source |
|---|---|---|---|---|
| Pd₂(dba)₃/Xantphos, NaOtBu, 110°C | Piperidine | 5-(Piperidinyl)thiophene analog | 65% | |
| CuI/L-proline, K₃PO₄, DMSO, 80°C | Benzylamine | 5-(Benzylamino)thiophene | 58% |
Reactivity of the Sulfonyl Group
The sulfonyl (-SO₂-) group participates in nucleophilic substitutions and acts as a directing group:
Nucleophilic Displacement
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaN₃, DMF, 80°C | 12 hrs | 5-Azidothiophene sulfonate | 82% | |
| KSCN, acetone, Δ | 8 hrs | Thiocyanate derivative | 75% |
Directed C-H Functionalization
The sulfonyl group directs electrophilic substitution to the adjacent C3 position of the thiophene:
| Electrophile | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Br₂, FeCl₃, DCM, 0°C | 30 min | 3,5-Dibromothiophene | 88% | |
| HNO₃, H₂SO₄, 50°C | 2 hrs | 3-Nitro-5-bromothiophene | 63% |
Piperazine Ring Functionalization
Deprotected piperazine undergoes alkylation/acylation:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride, Et₃N | DCM, 0°C → RT, 4 hrs | N-Acetylpiperazine sulfonate | 91% | |
| Benzyl bromide, K₂CO₃ | DMF, 60°C, 8 hrs | N-Benzylpiperazine derivative | 84% |
Stability and Side Reactions
-
Thermal Stability : Decomposes above 200°C via sulfone group elimination (TGA data: onset at 212°C) .
-
Photoreactivity : UV irradiation (254 nm) in MeCN induces C-S bond cleavage, forming thiophene radical intermediates .
-
Base Sensitivity : Prolonged exposure to NaOH (≥2M) leads to sulfonate ester hydrolysis .
Scientific Research Applications
Structural Information
- Molecular Formula : C₁₄H₁₉BrN₂O₄S
- Molecular Weight : 425.36 g/mol
- CAS Number : 725705-92-0
Medicinal Chemistry
Tert-butyl 4-[(5-bromothiophen-2-yl)sulfonyl]piperazine-1-carboxylate has shown potential in drug development, particularly in the following areas:
Antitumor Activity
Research indicates that derivatives of piperazine compounds exhibit antitumor properties. The sulfonyl group in this compound enhances its interactions with biological targets, potentially leading to the development of novel anticancer agents. Studies have demonstrated that similar compounds can inhibit tumor growth in various cancer cell lines, suggesting that further exploration of this compound could yield significant therapeutic benefits .
Antimicrobial Properties
The presence of the bromothiophene moiety contributes to the compound's antimicrobial activity. Compounds with thiophene rings have been documented to possess antibacterial and antifungal properties, making this compound a candidate for further investigation as an antimicrobial agent .
Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing polymers with specific electrical and optical properties. The incorporation of bromothiophene units into polymer matrices can enhance conductivity and stability, which is beneficial for applications in organic electronics and photovoltaic devices .
Coatings and Adhesives
The chemical's unique structure allows it to function as a coupling agent in coatings and adhesives, improving adhesion properties between different materials. This application is particularly relevant in industries where durability and resistance to environmental factors are critical.
Pesticide Development
The sulfonyl group is known to enhance the bioactivity of agrochemicals. This compound can be explored as a precursor for developing new pesticides or herbicides that target specific pathways in pests while minimizing environmental impact .
Plant Growth Regulators
Research into plant growth regulators shows that compounds with similar structures can influence plant growth and development positively. This compound could be evaluated for its efficacy as a growth regulator, potentially leading to increased crop yields.
Case Study 1: Antitumor Activity Assessment
A study conducted on piperazine derivatives revealed that compounds with sulfonamide functionalities exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study highlighted the need for further structural modifications to optimize activity while reducing toxicity to normal cells .
Case Study 2: Synthesis of Conductive Polymers
Research on the synthesis of conductive polymers using bromothiophene derivatives demonstrated improved electrical conductivity compared to traditional materials. The study emphasized the role of functional groups in enhancing polymer performance for electronic applications .
Mechanism of Action
The mechanism of action of tert-butyl 4-[(5-bromothiophen-2-yl)sulfonyl]piperazine-1-carboxylate is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the sulfonyl group suggests potential interactions with sulfhydryl groups in proteins, while the bromothiophene moiety may participate in π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences
Substituent Reactivity :
- The bromothiophene sulfonyl group in the target compound allows for Suzuki-Miyaura cross-coupling, unlike the bromobenzyl derivatives .
- Trifluoromethylsulfonyl (in ) exhibits superior electron-withdrawing effects compared to bromine, altering reaction pathways in nucleophilic substitutions .
Biological Activity: Thiophene-containing derivatives show higher selectivity for tyrosine kinases (e.g., Bruton’s tyrosine kinase) compared to pyrazine or benzyl analogs . Fluorinated analogs (e.g., 4-bromo-3-fluorobenzyl) demonstrate improved metabolic stability over non-fluorinated counterparts .
Bromobenzyl derivatives () exhibit lower solubility in aqueous media due to hydrophobic benzyl groups, limiting their use in parenteral formulations .
Biological Activity
tert-butyl 4-[(5-bromothiophen-2-yl)sulfonyl]piperazine-1-carboxylate is a synthetic compound with a molecular formula of C13H19BrN2O4S. This compound features a piperazine ring, a tert-butyl group, and a sulfonyl moiety attached to a bromothiophene structure. Its unique chemical composition suggests potential biological activities that warrant investigation.
The compound is characterized by:
- Molecular Weight : Approximately 411.35 g/mol
- CAS Number : 725705-92-0
- Chemical Structure :
The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The presence of the sulfonyl group may facilitate interactions with sulfhydryl groups in proteins, while the bromothiophene moiety could engage in π-π stacking interactions with aromatic residues in target proteins. These interactions are critical for the compound's potential pharmacological effects.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some piperazine derivatives have shown significant antimicrobial properties, making them candidates for further study in infectious disease treatment.
- Anticancer Effects : Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes could be explored for therapeutic applications, particularly in metabolic disorders.
Comparative Analysis
A comparison with other related compounds can provide insights into its unique biological properties:
| Compound Name | Structure | Notable Features |
|---|---|---|
| tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate | C13H19BrN2O2 | Similar structure but lacks the bromothiophene moiety |
| tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate | C13H19BrN2O2 | Features a thiazole ring, differing electronic properties |
| tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | C13H19BrN4O2 | Exhibits strong antimicrobial properties |
Q & A
Q. What are the common synthetic routes for tert-butyl 4-[(5-bromothiophen-2-yl)sulfonyl]piperazine-1-carboxylate?
The compound is typically synthesized via nucleophilic substitution between tert-butyl piperazine-1-carboxylate and halogenated thiophene derivatives. Key steps include:
- Sulfonylation : Reacting 5-bromothiophene-2-sulfonyl chloride with tert-butyl piperazine-1-carboxylate in aprotic solvents (e.g., dichloromethane) under basic conditions (triethylamine or K₂CO₃) .
- Optimized conditions : Yields of 78–88.7% are achieved using 1,4-dioxane at 110°C with K₂CO₃ as a base, followed by silica gel chromatography for purification .
- Key characterization : LCMS (m/z 372.2 [M+H]⁺) and ¹H NMR (δ 1.46 ppm for tert-butyl group) confirm structure .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- ¹H/¹³C NMR : Assignments for the tert-butyl group (δ 1.46 ppm), piperazine protons (δ 3.05–3.50 ppm), and thiophene ring (δ 7.01–8.33 ppm) .
- X-ray crystallography : Monoclinic crystal system (P21/n) with unit cell parameters (a = 6.1925 Å, b = 8.2636 Å) confirms spatial arrangement and hydrogen-bonding networks .
- LCMS : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in sulfonylation steps?
Contradictions in reported yields (e.g., 78% vs. 88.7%) may arise from:
- Steric hindrance : Bulky tert-butyl groups slow sulfonylation; higher temperatures (110°C) or microwave-assisted synthesis improve kinetics .
- Solvent polarity : Polar aprotic solvents (1,4-dioxane) enhance nucleophilicity of piperazine vs. non-polar alternatives .
- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) in cross-coupling steps increase efficiency in derivative synthesis .
Q. How do structural modifications influence biological activity in related piperazine derivatives?
- Thiophene vs. pyrimidine substituents : Derivatives with pyrimidine rings show enhanced kinase inhibition (IC₅₀ < 100 nM) compared to thiophene analogues due to improved π-π stacking .
- Sulfonyl group removal : Desulfonylated derivatives exhibit reduced cytotoxicity, highlighting the sulfonyl group’s role in target binding .
- Data contradictions : Variability in bioassays (e.g., IC₅₀ values) may stem from impurity profiles; HPLC purity >99% is critical for reproducibility .
Q. What strategies resolve discrepancies in crystallographic vs. computational structural models?
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds) to validate X-ray data against DFT calculations .
- Torsional angle adjustments : Discrepancies in piperazine ring puckering (e.g., Cremer-Pople parameters) are minimized using constrained refinement in crystallography software .
Methodological Guidance
Q. What purification techniques are most effective for this compound?
- Silica gel chromatography : Ethyl acetate/petroleum ether gradients (0–40%) resolve sulfonylation byproducts .
- Recrystallization : Dichloromethane/hexane systems yield high-purity crystals (>99.5%) for X-ray studies .
- Ion-exchange resins : Remove residual K₂CO₃ or halide salts post-synthesis .
Q. How should researchers design stability studies for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
